

Broussonol E: A Technical Overview of its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: *Broussonol E*

Cat. No.: *B1247349*

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This technical guide provides a comprehensive overview of **Broussonol E**, a prenylated flavonol first identified in the twigs of the paper mulberry tree, *Broussonetia papyrifera*. This document, intended for researchers, scientists, and drug development professionals, details the discovery, natural sourcing, and known biological activities of **Broussonol E**, presenting key data in a structured format.

Discovery and Natural Sources

Broussonol E was first isolated from the twigs of *Broussonetia papyrifera* (L.) L'Hér. ex Vent., a plant belonging to the Moraceae family. This discovery was the result of phytochemical investigations into the phenolic constituents of this plant species. Subsequent studies have also identified **Broussonol E** in the same plant source, confirming its status as a natural constituent of *Broussonetia papyrifera*.

Physicochemical Properties and Structure Elucidation

The structure of **Broussonol E** was elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (^1H -NMR, ^{13}C -NMR, HMQC, and HMBC), as well as

Ultraviolet (UV) and Infrared (IR) spectroscopy. These analytical techniques established **Broussonol E** as a prenylated flavonol.

Experimental Protocols

While the seminal publication by Fang et al. provides the initial report, a more recent study by Yang Lou et al. (2019) outlines a general procedure for the isolation of flavonoids from *Broussonetia papyrifera* twigs, which is applicable to **Broussonol E**.

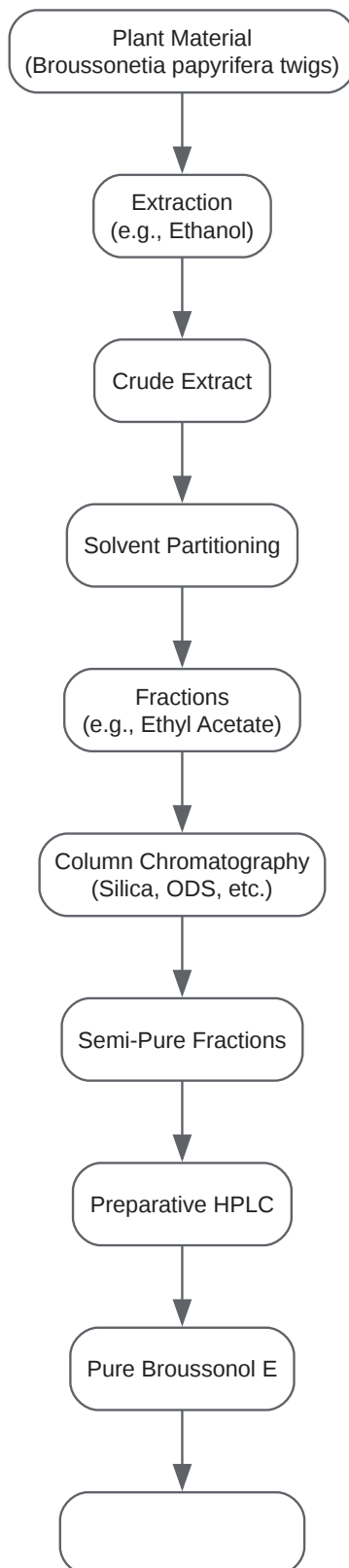
General Isolation Procedure

The dried and powdered twigs of *Broussonetia papyrifera* are subjected to extraction with an organic solvent such as ethanol. The resulting crude extract is then partitioned and subjected to a series of column chromatography steps to separate the complex mixture of compounds. A typical isolation workflow involves the following:

- **Extraction:** The plant material is extracted with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.
- **Column Chromatography:** The ethyl acetate fraction, typically rich in flavonoids, is subjected to repeated column chromatography. A variety of stationary phases are employed for separation, including:
 - Silica gel
 - Octadecylsilyl (ODS) silica gel
 - MCI gel
 - Sephadex LH-20
- **Purification:** Final purification of **Broussonol E** is achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

General Workflow for Natural Product Isolation

The logical flow for isolating a natural product like **Broussonol E** can be visualized as follows:



[Click to download full resolution via product page](#)General workflow for the isolation of **Broussonol E**.

Biological Activity

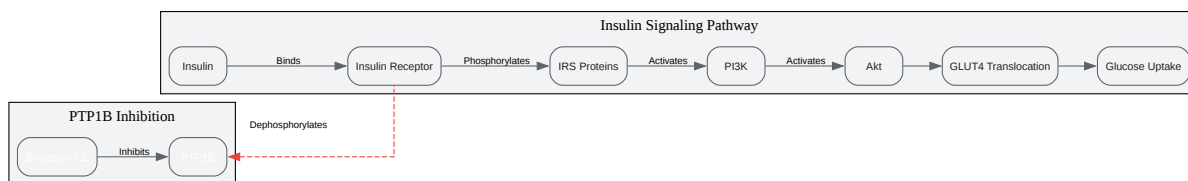
Broussonol E has been evaluated for its biological activity, with a notable inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. Some studies have also investigated its cytotoxic effects against various cancer cell lines.

Quantitative Data on Biological Activity

Biological Target/Assay	Cell Line	IC ₅₀ (μM)	Reference
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition	-	0.83 ± 0.30 to 4.66 ± 0.83	[1]
Cytotoxicity	A549 (Human Lung Carcinoma)	> 10	[2]
Cytotoxicity	HCT-8 (Human Ileocecal Adenocarcinoma)	> 10	[2]

Signaling Pathways

The inhibitory activity of **Broussonol E** against PTP1B suggests its potential involvement in the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition can lead to enhanced insulin sensitivity.



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Inhibitory action of **Broussonol E** on the PTP1B-mediated regulation of the insulin signaling pathway.

Conclusion

Broussonol E is a naturally occurring flavonol with demonstrated biological activity, particularly as an inhibitor of PTP1B. Its presence in *Broussonetia papyrifera* makes this plant a valuable source for further research. The detailed methodologies for its isolation and characterization, as outlined in this guide, provide a foundation for future studies aimed at exploring its full therapeutic potential. Further investigation into its mechanism of action and in vivo efficacy is warranted to establish its role in drug discovery and development.

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References

- 1. [Flavonoids with PTP1B inhibition from *Broussonetia papyrifera*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

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